molecular formula C15H18N2O2S B10916831 Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B10916831
M. Wt: 290.4 g/mol
InChI Key: WISMASNKFRDHNK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with ethyl esters under controlled conditions. One common method involves the condensation of 4-methyl-2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazoles .

Scientific Research Applications

Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-[(1-phenylethyl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl ester and the phenylethylamino group enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

ethyl 4-methyl-2-(1-phenylethylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H18N2O2S/c1-4-19-14(18)13-11(3)17-15(20-13)16-10(2)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3,(H,16,17)

InChI Key

WISMASNKFRDHNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(C)C2=CC=CC=C2)C

Origin of Product

United States

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